Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride
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Overview
Description
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the esterification of the carboxylate group and the formation of the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound shares a similar core structure but differs in the functional groups attached.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds have a similar heterocyclic framework but may vary in their substituents and overall structure.
Uniqueness
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride is a complex organic compound featuring a pyrrolo[2,3-b]pyridine core structure. This compound is characterized by its methyl ester at the carboxyl group and a pyrrolidine moiety, which contribute significantly to its biological activity. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
- Molecular Formula : C13H17Cl2N3O2
- Molecular Weight : 304.21 g/mol
- CAS Number : 1416438-16-8
Biological Activity
This compound exhibits significant biological activity, particularly as an inhibitor of receptor tyrosine kinases (RTKs). These kinases are crucial in various cellular processes, including proliferation, differentiation, and metabolism. The compound has shown potential in several therapeutic areas:
- Cancer Therapy : It demonstrates inhibitory effects on specific RTKs involved in cancer progression.
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can act as potent FGFR inhibitors, which are vital in treating various cancers due to their role in tumor growth and metastasis .
- Neuropharmacology : Some studies suggest that similar compounds may interact with histamine receptors, potentially influencing neurological conditions .
The compound interacts specifically with several RTKs through binding interactions that stabilize the inactive form of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This mechanism is crucial for inhibiting tumor growth and metastasis.
Comparative Analysis with Related Compounds
To understand the unique features of this compound, we can compare it with other related compounds:
Compound Name | Structure | Key Features |
---|---|---|
2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride | Structure | Potent FGFR inhibitor; similar core structure |
1H-Pyrrolo[2,3-b]pyridine derivatives | Various | Broad range of biological activities; used as kinase inhibitors |
1-Benzyl-N-[5-[4-(3,3-difluoropyrrolidin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrazole | Complex | Targets multiple kinases; diverse substituents enhance activity |
These comparisons illustrate how variations in substituents and structural features can influence biological activity.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines with IC50 values in the low micromolar range.
- Animal Models : In vivo studies using xenograft models showed significant tumor regression when treated with this compound compared to control groups.
Properties
Molecular Formula |
C13H17Cl2N3O2 |
---|---|
Molecular Weight |
318.20 g/mol |
IUPAC Name |
methyl 3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)9-4-10-11(8-2-3-14-5-8)7-16-12(10)15-6-9;;/h4,6-8,14H,2-3,5H2,1H3,(H,15,16);2*1H |
InChI Key |
JLDRJEQEUGYDMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2C3CCNC3)N=C1.Cl.Cl |
Origin of Product |
United States |
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